DP-b99

描述

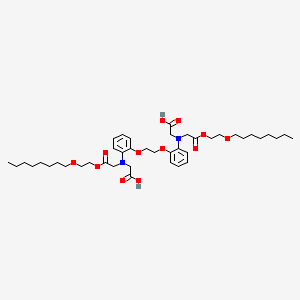

The exact mass of the compound 2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGBVHPWUIHWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187908 | |

| Record name | DP-b 99 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222315-88-0 | |

| Record name | DP-b99 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DP-b 99 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DP-B99 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of DP-b99 in Modulating Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA), a known calcium-selective chelator. Developed as a potential neuroprotective agent for acute ischemic stroke, this compound was designed to selectively modulate the homeostasis of divalent metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺), within the hydrophobic environment of cell membranes. Preclinical studies have demonstrated its ability to attenuate the pathological surges in intracellular zinc and calcium associated with ischemic neuronal injury. However, despite promising early-phase data, a large-scale Phase III clinical trial (MACSI) did not show evidence of efficacy in treating acute ischemic stroke. This guide provides an in-depth technical overview of the core mechanism of this compound, focusing on its role in modulating calcium homeostasis, and presents relevant preclinical and clinical data, along with detailed experimental protocols for its study.

Introduction to this compound and its Rationale in Ischemic Stroke

Ischemic stroke is characterized by a complex cascade of events leading to neuronal cell death. A critical component of this cascade is the disruption of ion homeostasis, leading to a massive influx of calcium into neurons. This calcium overload triggers a number of downstream neurotoxic pathways, including the activation of degradative enzymes like calpains, mitochondrial dysfunction, and the production of reactive oxygen species.

This compound was rationally designed as a membrane-activated chelator to address this excitotoxicity. Its lipophilic nature allows it to permeate cell membranes and localize within the lipid bilayer. The affinity of this compound for Ca²⁺ and Zn²⁺ is moderate in aqueous environments but is significantly enhanced within the hydrophobic milieu of the cell membrane. This property is intended to allow this compound to selectively chelate these ions where they are most damaging during an ischemic event, without significantly altering their physiological concentrations in the cytosol.

Mechanism of Action: Modulation of Calcium Homeostasis

This compound's primary mechanism of action in modulating calcium homeostasis is through its function as a lipophilic, moderate-affinity calcium chelator.[1]

-

Membrane-Centric Chelation: Unlike traditional hydrophilic chelators, this compound's structure allows it to partition into the cell membrane. This strategic localization is crucial as many of the initial pathological calcium influx events during ischemia occur at the plasma membrane and the membranes of organelles like mitochondria.

-

Attenuation of Calcium Surges: Preclinical studies on neuronal cultures and brain slices have shown that pre-application of this compound can effectively attenuate the rise in intracellular calcium concentrations following excitotoxic insults. By binding to excess calcium ions at the membrane, this compound is thought to reduce the activation of downstream neurotoxic pathways.

-

Zinc Chelation and Calcium Crosstalk: this compound also chelates zinc, another divalent cation implicated in neuronal injury. The interplay between zinc and calcium signaling is complex, and by modulating both, this compound was hypothesized to have a multi-faceted neuroprotective effect.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of ischemic neuronal injury.

References

DP-b99: A Technical Guide on its Function as a Membrane-Activated Chelator

For Researchers, Scientists, and Drug Development Professionals

Abstract

DP-b99 is a first-in-class, lipophilic, membrane-activated chelator developed for neuroprotection in acute ischemic stroke.[1][2] Structurally, it is a derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) designed to selectively modulate pathological fluctuations of intracellular divalent metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺), within the hydrophobic environment of the cell membrane.[3][4][5] Ischemic events trigger a cascade of neurotoxic processes, including the excessive release and accumulation of intracellular zinc, which contributes to neuronal death. This compound's unique mechanism involves its activation within the lipid milieu of the cell membrane, where its affinity for these ions is significantly enhanced. This allows it to buffer toxic ion surges locally without disrupting normal physiological ion-dependent processes. Despite promising preclinical data and early-phase clinical trials, a pivotal Phase III study (MACSI) concluded that this compound showed no evidence of efficacy in improving outcomes for acute ischemic stroke patients. This guide provides a detailed overview of this compound's core mechanism, summarizes the available quantitative data, outlines key experimental protocols, and visualizes the underlying pathways.

Core Mechanism of Action

This compound is a rationally designed molecule intended to cross the cell membrane due to its lipophilic nature. Its primary innovation lies in its "membrane-activation." In aqueous environments, this compound has a moderate affinity for zinc and calcium. However, within the hydrophobic interior of the cell membrane, its chelating activity is significantly amplified.

This targeted action is crucial. Following an ischemic stroke, a massive influx of zinc into neurons occurs. This "zinc surge" is a key mediator of neuronal injury, activating apoptotic pathways and other detrimental processes. This compound is designed to act as a localized buffer, sequestering these excess ions directly at the membrane and within the cell, thereby preventing them from engaging with downstream neurotoxic targets. This approach aims to protect neurons from zinc-induced death while leaving essential, physiological zinc-dependent functions intact.

Figure 1: this compound Mechanism of Action.

Signaling Pathways Modulated by this compound

The neuroprotective hypothesis for this compound centers on its ability to interrupt zinc-mediated apoptotic signaling. In cerebral ischemia, elevated intracellular zinc is known to activate Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in one pathway of programmed cell death. By chelating the excess zinc, this compound is theorized to prevent PARP-1 activation, thereby reducing neuronal apoptosis and subsequent brain damage. Other chelators like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) have been shown experimentally to rescue neurons from ischemia-induced apoptosis by reducing PARP-1 activation.

Figure 2: Postulated Signaling Pathway Inhibition by this compound.

Summary of Quantitative Data

This compound underwent several clinical trials. While early phase studies were promising, the pivotal Phase III trial (MACSI) failed to meet its primary endpoint.

Table 1: Phase II Clinical Trial (Diener et al., 2008)

| Parameter | This compound Group (n=72) | Placebo Group (n=75) | P-value |

| Primary Outcome | |||

| Recovery at Day 90 (mRS 0, 1, or prestroke) | 30.6% | 16.0% | 0.05 |

| Subgroup Analysis (NIHSS 10-16) | |||

| Median change in NIHSS score at Day 90 | 8.0 points | 5.0 points | 0.03 |

Table 2: Phase III MACSI Trial Results (Lees et al., 2013)

| Parameter | This compound Group (n=218) | Placebo Group (n=219) | P-value (unadjusted) |

| Primary Outcome | |||

| mRS Score Distribution (Day 90) | Equal to Placebo | Equal to this compound | 0.10 |

| Secondary Outcomes | |||

| Recovery to mRS ≤1 | 20.6% | 28.8% | 0.05 |

| Recovery to NIHSS ≤1 | 19.3% | 25.6% | 0.10 |

| Safety Outcome | |||

| Mortality | 16.5% | 15.1% | 0.68 |

Table 3: Phase I Pharmacokinetic Data (1 mg/kg dose)

| Population | Parameter | Day 1 | Day 4 |

| Young Volunteers | Mean Half-life (t½) | 3.47 ± 0.90 h | 4.36 ± 1.49 h |

| Elderly Volunteers | Mean Half-life (t½) | 2.11 ± 0.09 h | 2.10 ± 1.14 h |

Experimental Protocols

Detailed protocols for clinical trials are extensive. However, the core methodologies for preclinical and clinical evaluation of this compound can be summarized.

In Vitro Neuroprotection Assay

This experiment assesses the ability of this compound to protect neurons from a toxic insult.

-

Cell Culture: Primary cortical neurons are cultured under standard conditions.

-

Insult: Neuronal death is induced using methods like oxygen-glucose deprivation (OGD) to simulate ischemia or by direct application of a toxic concentration of zinc.

-

Treatment: this compound is added to the cell cultures at varying concentrations, either before, during, or after the insult.

-

Viability Assessment: Cell viability is measured using assays such as MTT or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium. Fluorescent zinc-sensitive dyes (e.g., ZnAF-2DA) can be used to visualize and quantify intracellular zinc attenuation.

-

Analysis: The effective concentration (e.g., EC₅₀) of this compound for neuroprotection is calculated.

In Vivo Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

This protocol evaluates the efficacy of this compound in a living animal model of focal ischemic stroke.

-

Animal Model: Typically performed in rats or mice.

-

Surgical Procedure: Anesthesia is induced. The middle cerebral artery (MCA) is occluded, commonly by inserting a filament into the internal carotid artery to block blood flow to a specific brain region. The occlusion is maintained for a set period (e.g., 90 minutes) followed by reperfusion (removal of the filament).

-

Drug Administration: this compound or a vehicle (placebo) is administered intravenously at a predetermined dose and time relative to the MCAO procedure (e.g., 30 minutes pre-treatment).

-

Outcome Assessment:

-

Infarct Volume: After a survival period (e.g., 24 or 72 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with TTC) to measure the volume of dead tissue (infarct).

-

Neurological Score: Behavioral tests are conducted to assess motor function and neurological deficits.

-

Biomarker Analysis: Brain tissue is analyzed for markers of apoptosis (e.g., PARP-1, TUNEL staining) and zinc accumulation (e.g., TSQ staining).

-

-

Analysis: Infarct volumes, neurological scores, and biomarker levels are statistically compared between the this compound and placebo groups.

Figure 3: General Experimental Workflow for this compound Evaluation.

Phase III Clinical Trial Protocol (MACSI)

The MACSI trial was a large-scale, randomized, double-blind, placebo-controlled study.

-

Patient Population: Acute ischemic stroke patients who were not treated with alteplase. Key inclusion criteria included a baseline NIHSS score of 10 to 16 and symptom onset within 9 hours.

-

Randomization: Patients were randomized on a 1:1 basis to receive either this compound or a matching placebo.

-

Intervention: The treatment group received intravenous this compound at a dose of 1.0 mg/kg/day. The drug was infused over 2 hours for four consecutive days.

-

Primary Efficacy Endpoint: The distribution of scores on the modified Rankin Scale (mRS), a measure of functional disability, at 90 days post-stroke.

-

Follow-up: Patients were assessed at multiple time points, including days 12, 30, and 90.

-

Analysis: An interim futility analysis was planned and executed after approximately 50% of the subjects were enrolled. The primary analysis compared the distribution of mRS scores between the two groups.

Conclusion

This compound represents a novel and mechanistically elegant approach to neuroprotection by targeting pathological ion fluctuations within the cell membrane. Its design as a lipophilic, membrane-activated chelator was intended to provide targeted therapy against zinc-mediated excitotoxicity following ischemic stroke. Preclinical and Phase II clinical data provided a strong rationale for its further development. However, the definitive Phase III MACSI trial did not demonstrate a clinical benefit of this compound over placebo in patients with moderately severe ischemic stroke. The results showed no improvement in functional outcomes and, in some secondary measures, trended unfavorably. The failure of this compound in this late-stage trial underscores the significant challenge of translating promising preclinical neuroprotective strategies into effective therapies for human stroke.

References

- 1. The Membrane-Activated Chelator Stroke Intervention (MACSI) Trial of this compound in acute ischemic stroke: a randomized, double-blind, placebo-controlled, multinational pivotal phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dead in the water as stroke therapy | MDedge [mdedge.com]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound, a membrane-activated metal ion chelator, as neuroprotective therapy in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

DP-b99: A Membrane-Activated Chelator in the Ischemic Cascade

An In-depth Technical Guide

Abstract

DP-b99, a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), was a novel neuroprotective agent developed for the treatment of acute ischemic stroke.[1][2] Its mechanism of action centered on the selective modulation of metal ion homeostasis, particularly zinc and calcium, within the cellular membranes of brain tissue affected by ischemia.[1] Preclinical studies in various animal models of stroke demonstrated promising neuroprotective effects, suggesting a potential to mitigate the neuronal damage characteristic of the ischemic cascade. However, despite encouraging phase II clinical trial results, the subsequent phase III Membrane-Activated Chelator Stroke Intervention (MACSI) trial did not demonstrate a clinical benefit of this compound over placebo in patients with acute ischemic stroke.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols utilized in its evaluation.

Introduction: The Ischemic Cascade and the Rationale for this compound

An ischemic stroke initiates a complex series of pathophysiological events collectively known as the ischemic cascade. This cascade leads to neuronal cell death and subsequent neurological deficits. Key events in this cascade include excitotoxicity, driven by excessive glutamate (B1630785) release, which in turn leads to a massive influx of calcium (Ca2+) and zinc (Zn2+) ions into neurons. This ion dysregulation triggers a host of downstream detrimental processes, including the activation of degradative enzymes, production of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis and necrosis.

Considerable evidence suggests that the redistribution of metal ions and disturbances in their homeostasis are critical components of the cellular damage that occurs during a stroke. This compound was rationally designed as a Membrane Active Chelator (MAC) to specifically target these ion imbalances within the lipophilic environment of the cell membrane. As a lipophilic derivative of BAPTA, a known calcium chelator, this compound was engineered to be cell-permeable, a limitation of its parent compound. Its proposed therapeutic action was to chelate excess zinc and calcium at the membrane level, thereby interrupting the downstream signaling pathways that lead to neuronal death.

Mechanism of Action

This compound's neuroprotective effects are attributed to its function as a selective, moderate-affinity chelator of zinc and calcium ions within the hydrophobic environment of the cell membrane. This targeted action is crucial, as it aims to restore ion homeostasis in the immediate vicinity of cellular membranes, where many of the initial damaging processes of the ischemic cascade are initiated.

The proposed signaling pathway for this compound's intervention in the ischemic cascade is as follows:

In addition to direct ion chelation, in vitro studies showed that this compound could attenuate the activity of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in blood-brain barrier breakdown and neuronal damage following ischemia.

Preclinical Data

This compound demonstrated significant neuroprotective effects in a variety of in vitro and in vivo preclinical models of ischemia.

In Vitro Studies

In primary cortical neuron cultures, this compound conferred protection against cell death induced by oxygen and glucose deprivation or hydrogen peroxide. A notable finding was that neuroprotection was achieved even when this compound was administered up to 4 hours after the initial insult, suggesting a clinically relevant therapeutic window.

In Vivo Studies

Animal models of focal cerebral ischemia were extensively used to evaluate the efficacy of this compound.

| Animal Model | Ischemia Induction | This compound Administration | Key Findings | Reference |

| Rodent (unspecified) | Focal Ischemia | Up to 6 hours post-insult | Attenuated the extent of cerebral infarction. | |

| Mongolian Gerbils | Not specified | Not specified | Increased survival by 20-30% over 7 days. | |

| Sprague-Dawley Rats | Permanent Focal Cerebral Ischemia | Not specified | Increased survival by 10-30%. | |

| Various Ischemic Models | Not specified | Not specified | Significantly reduced neuron-specific enolase (NSE) levels at 24 and 72 hours post-ischemia. |

Experimental Protocols: In Vivo Ischemia Models

A common experimental workflow for evaluating neuroprotective agents in rodent models of focal ischemia is as follows:

Clinical Trials

The clinical development of this compound included phase I, II, and III trials.

Phase I Studies

Phase I trials in healthy volunteers established the safety and tolerability of this compound. These studies investigated single and repeated ascending intravenous doses. The main metabolite identified in human plasma was the monoester of this compound.

| Population | Dose | Key Findings | Reference |

| Young and Elderly Healthy Male Volunteers | Ascending single and repeated intravenous doses up to 1.0 mg/kg | Well-tolerated with an acceptable safety profile. Most frequent adverse events were mild to moderate phlebitis at the highest dose. |

Phase II Studies

Phase II trials provided the initial evidence of a potential clinical benefit for this compound in acute ischemic stroke patients. While one phase II trial did not meet its primary endpoint of change in the National Institutes of Health Stroke Scale (NIHSS) score at 90 days, it did show a significant improvement in recovery as measured by the modified Rankin Scale (mRS) scores. Notably, a post-hoc analysis suggested that patients with moderate stroke severity (NIHSS 10-16) derived the most significant benefit.

| Trial | Patient Population | Primary Endpoint | Key Findings | Reference |

| Phase IIb | 150 ischemic stroke patients | Change in NIHSS score at 90 days | Primary endpoint not met. Significant improvement in mRS scores at 90 days. Post-hoc analysis suggested benefit in patients with NIHSS 10-16. |

The MACSI Phase III Trial

Based on the promising signals from the phase II trials, the pivotal Phase III Membrane-Activated Chelator Stroke Intervention (MACSI) trial was initiated. This was a large, randomized, double-blind, placebo-controlled, multinational study.

MACSI Trial Protocol

Unfortunately, the MACSI trial was terminated early for futility following a pre-planned interim analysis of 446 patients. The results showed no evidence of a clinical benefit for this compound compared to placebo.

| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |

| mRS score ≤ 1 at Day 90 | 20.6% | 28.8% | - | |

| NIHSS score ≤ 1 at Day 90 | 19.3% | 25.6% | - | |

| Mortality | 16.5% | 15.1% | 0.68 |

The distribution of modified Rankin Scale scores showed no difference between the two groups.

Conclusion

This compound represented a rationally designed therapeutic agent targeting a key mechanism in the ischemic cascade: metal ion dysregulation. Supported by a strong preclinical evidence base and promising phase II data, it entered late-stage clinical development with the hope of becoming a much-needed neuroprotective therapy for acute ischemic stroke. However, the definitive phase III MACSI trial failed to demonstrate its efficacy. The journey of this compound underscores the significant challenges in translating preclinical neuroprotective strategies into clinically effective treatments for stroke. While this compound itself did not succeed, the research has contributed valuable insights into the role of metal ion homeostasis in ischemic brain injury and the complexities of clinical trial design for neuroprotective agents.

References

Unveiling the Cerebral Molecular Interactions of DP-b99: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the molecular targets of DP-b99, a neuroprotective agent developed for acute ischemic stroke. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative findings, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Executive Summary

This compound (1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-N-N'-di[2-(octyloxy)ethyl ester],-N,N'-disodium salt) is a lipophilic, cell-permeable derivative of the calcium chelator BAPTA. Its primary mechanism of action is the selective modulation of metal ion homeostasis, specifically zinc (Zn²⁺) and calcium (Ca²⁺), within the hydrophobic environment of cellular membranes.[1][2] Preclinical studies have demonstrated its ability to attenuate neuronal death and modulate pathological neuronal plasticity by targeting key enzymatic processes that are dysregulated following cerebral ischemia.[3] Despite promising phase II clinical trial results, the subsequent phase III (MACSI) trial did not demonstrate clinical efficacy in stroke patients, leading to the discontinuation of its development for this indication. This paper focuses on the preclinical data that elucidated its molecular targets in the brain.

Primary Molecular Targets: Metal Ion Chelation

The core molecular function of this compound is its role as a membrane-activated chelator. Unlike hydrophilic chelators, its lipophilic nature allows it to partition into cellular membranes, where it can interact with metal ions at the lipid-water interface.

2.1 Zinc (Zn²⁺) Chelation: Excessive intracellular zinc is a known mediator of neuronal injury following ischemia.[3] Zinc is released from presynaptic terminals and can enter postsynaptic neurons, triggering apoptotic and necrotic cell death pathways. This compound directly counters this by binding to and sequestering free zinc. The affinity of this compound for Zn²⁺ is described as moderate in aqueous solutions but is significantly enhanced within the lipid milieu of the cell membrane.[1] This targeted action is designed to buffer pathological surges in zinc without disrupting normal physiological zinc-dependent processes.

2.2 Calcium (Ca²⁺) Chelation: Loss of ionic homeostasis during an ischemic event leads to a massive influx of calcium into neurons, initiating excitotoxic cascades. As a derivative of BAPTA, this compound retains the ability to chelate calcium. Preclinical studies have confirmed that this compound attenuates the rise in intracellular Ca²⁺ concentrations following toxic insults, which is a cornerstone of its neuroprotective effect.

Downstream Molecular Effects and Signaling Pathways

By chelating zinc, this compound influences the activity of several key zinc-dependent enzymes and signaling proteins involved in the pathophysiology of ischemic brain injury.

3.1 Inhibition of Matrix Metalloproteinase-9 (MMP-9): A critical downstream target of this compound is Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase. Under ischemic conditions, MMP-9 is upregulated and contributes to blood-brain barrier breakdown, neuroinflammation, and aberrant synaptic plasticity. This compound inhibits the gelatinolytic activity of MMP-9, likely by sequestering the zinc ion essential for its catalytic function.

3.2 Modulation of β-dystroglycan Cleavage: MMP-9 is known to cleave β-dystroglycan, a transmembrane protein that links the extracellular matrix to the cytoskeleton. This cleavage disrupts cellular integrity and signaling. By inhibiting MMP-9, this compound has been shown to reduce the proteolysis of β-dystroglycan in response to neuronal overactivation.

Signaling Pathway: Ischemia-Induced Neuronal Damage and this compound Intervention The following diagram illustrates the key pathological events following an ischemic insult and the points of intervention for this compound.

Quantitative Data Summary

| Parameter | Target/Model | Effective Concentration(s) | Outcome | Reference |

| Neuroprotection | Kainate-induced neuronal loss in organotypic hippocampal slices | 0.12 µM and 20 µM | Diminished neurodegenerative effects. The lower concentration (0.12 µM) was noted as being more potent. | |

| MMP-9 Inhibition | In vitro gelatin zymography assay | 0.12 µM and 20 µM | Inhibition of MMP-9 gelatinolytic activity. | |

| Synaptic Plasticity | MMP-9 induced dendritic spine elongation in hippocampal cultures | 0.12 µM and 20 µM | Suppressed the morphological changes to dendritic spines. | |

| Anticonvulsant Effect | PTZ-induced kindling in mice | 2 mg/kg (i.p.) | Delayed onset and reduced severity of seizures. | |

| Zinc Chelation | Zinc-loaded MIN6 β-cells and neuronal cultures | 20 µM | Attenuated rises in intracellular zinc and calcium. |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular effects of this compound.

5.1 In Vitro MMP-9 Inhibition Assay (Gelatin Zymography)

This protocol assesses the ability of this compound to directly inhibit the enzymatic activity of MMP-9.

References

- 1. The lipophilic zinc chelator this compound prevents zinc induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Dissection of Cyclosporin A’s Neuroprotective Effect Reveals Potential Therapeutics for Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Modulates Matrix Metalloproteinase Activity and Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

DP-b99 for Traumatic Brain Injury Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to DP-b99

This compound, or 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-N-N'-di[2-(octyloxy)ethyl ester],-N,N'-disodium salt, is a lipophilic derivative of the calcium chelator BAPTA. Its unique structure allows it to selectively modulate the concentration of divalent metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺), within the hydrophobic environment of cellular membranes.[1] This targeted action is crucial in mitigating the excitotoxicity and subsequent neuronal damage that are hallmarks of secondary injury in TBI.

Mechanism of Action in the Context of TBI

The neuroprotective effects of this compound are multi-faceted, addressing several key pathways in the TBI secondary injury cascade.

Modulation of Zinc and Calcium Homeostasis

Following a traumatic insult, there is a massive influx of Ca²⁺ into neurons and a pathological release of Zn²⁺ from presynaptic vesicles.[2] This ionic dysregulation triggers a cascade of neurotoxic events. This compound, by acting as a chelator within the cell membrane, can attenuate these surges of free intracellular zinc and calcium.[1] This helps to restore ionic homeostasis and prevent the activation of downstream damaging enzymes.

Inhibition of Calpain Activity

The excessive intracellular Ca²⁺ levels following TBI lead to the overactivation of calpains, a family of calcium-dependent proteases.[3] Activated calpains degrade cytoskeletal proteins, leading to axonal damage and neuronal death.[4] In vitro studies have shown that this compound can inhibit H₂O₂-induced calpain activity to a similar extent as known calpain inhibitors, suggesting this is a key component of its neuroprotective mechanism.

Attenuation of Matrix Metalloproteinase (MMP) Activity

Matrix metalloproteinases, particularly MMP-9, are zinc-dependent enzymes that are upregulated after brain injury and contribute to blood-brain barrier breakdown, neuroinflammation, and neuronal death. This compound has been shown to inhibit the activity of MMP-9. This action may help to preserve the integrity of the neurovascular unit and reduce secondary damage.

The proposed mechanism of action of this compound in TBI is multifaceted, targeting key pathological events in the secondary injury cascade.

Preclinical Data

While direct preclinical studies of this compound in TBI models are limited, data from related fields and in vitro experiments provide a strong rationale for its investigation.

In Vitro Studies

The following table summarizes key quantitative data from in vitro studies demonstrating the mechanisms of this compound.

| Parameter | Assay | Model | Concentration | Result | Reference |

| MMP-9 Inhibition | Fluorometric gelatinolytic assay | Recombinant MMP-9 | 20 µM | Inhibition of MMP-9 activity | |

| MMP-9 Inhibition | Fluorometric gelatinolytic assay | Recombinant MMP-9 | 0.12 µM | More robust inhibition of MMP-9 activity | |

| Neuroprotection | Kainate-induced excitotoxicity | Hippocampal organotypic slices | 20 µM | Neuroprotective effect against neuronal loss | |

| Zinc Neurotoxicity | Zinc-induced neuronal cell death | Neuronal cultures | 20 µM | Prevention of zinc-induced neuronal cell death |

Preclinical Stroke Studies

This compound has been evaluated in animal models of ischemic stroke, which share some pathophysiological features with TBI.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Rat transient and permanent middle cerebral artery occlusion | 1.0 mcg/kg | Reduced infarct size and improved neurological scores |

Experimental Protocols for TBI Research

To rigorously evaluate the therapeutic potential of this compound in TBI, standardized and well-characterized preclinical models are essential. The following are detailed protocols for key experiments.

Controlled Cortical Impact (CCI) Injury Model

The CCI model is a widely used and reproducible model of focal TBI.

Objective: To assess the neuroprotective effects of this compound on lesion volume and functional outcomes following a focal brain injury.

Animals: Adult male Sprague-Dawley rats (250-300g).

Surgical Procedure:

-

Anesthetize the rat with isoflurane (B1672236) (5% for induction, 2-3% for maintenance).

-

Mount the animal in a stereotaxic frame.

-

Make a midline scalp incision and expose the skull.

-

Perform a 5 mm craniotomy over the right parietal cortex, centered between the bregma and lambda sutures.

-

Use a pneumatic or electromagnetic impactor to deliver a cortical impact (e.g., 3 mm tip diameter, 2 mm deformation depth, 4 m/s velocity, 150 ms (B15284909) dwell time).

-

Suture the scalp and allow the animal to recover on a heating pad.

This compound Administration:

-

Treatment Group: Administer this compound (e.g., 1 mg/kg, intravenous) at a specified time point post-injury (e.g., 30 minutes, 1 hour, 4 hours).

-

Vehicle Group: Administer an equivalent volume of saline.

-

Sham Group: Perform surgery without the cortical impact and administer vehicle.

Outcome Measures:

-

Histological Analysis (7 days post-injury): Perfuse the brains, section, and stain with cresyl violet to quantify lesion volume.

-

Behavioral Testing (days 1-7 post-injury):

-

Modified Neurological Severity Score (mNSS): A composite of motor, sensory, balance, and reflex tests.

-

Rotarod Test: To assess motor coordination and balance.

-

Morris Water Maze (days 14-19 post-injury): To evaluate spatial learning and memory.

-

In Vitro MMP-9 Activity Assay

Objective: To quantify the direct inhibitory effect of this compound on MMP-9 enzymatic activity.

Materials:

-

Recombinant human MMP-9.

-

Fluorogenic MMP-9 substrate (e.g., DQ-gelatin).

-

This compound.

-

96-well black microplates.

-

Fluorometer.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, recombinant MMP-9, and varying concentrations of this compound.

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Add the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/520 nm for DQ-gelatin) every 5 minutes for 1 hour.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Determine the IC₅₀ value of this compound for MMP-9 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clinical Trial Considerations for this compound in TBI

Although no clinical trials have specifically investigated this compound for TBI, the design of the Phase III MACSI trial for ischemic stroke provides a valuable template.

Proposed Phase IIa Clinical Trial Design for TBI

Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in patients with moderate to severe TBI.

Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.

Patient Population:

-

Inclusion Criteria: Adults (18-65 years) with a diagnosis of moderate to severe TBI (Glasgow Coma Scale score of 4-12), within 8 hours of injury.

-

Exclusion Criteria: Penetrating head injury, pregnancy, severe pre-existing neurological or psychiatric disorders.

Treatment Protocol:

-

This compound Group: Intravenous infusion of 1.0 mg/kg/day this compound for four consecutive days.

-

Placebo Group: Intravenous infusion of a matching placebo for four consecutive days.

Primary Endpoint:

-

Glasgow Outcome Scale-Extended (GOSE) score at 6 months post-injury.

Secondary Endpoints:

-

Mortality rate at 6 months.

-

Incidence of adverse events.

-

Length of stay in the intensive care unit and hospital.

-

Disability Rating Scale (DRS) at 3 and 6 months.

-

Levels of biomarkers of neuronal injury (e.g., UCH-L1, GFAP) in cerebrospinal fluid and/or blood.

Future Directions and Conclusion

This compound presents a compelling therapeutic candidate for TBI due to its multi-target mechanism of action that addresses key aspects of the secondary injury cascade. While direct preclinical evidence in TBI models is currently lacking, the existing data from in vitro and stroke studies provide a strong foundation for future research. The experimental protocols outlined in this guide offer a clear path forward for a thorough preclinical evaluation of this compound in TBI. Successful outcomes in such studies would provide the necessary evidence to support the initiation of well-designed clinical trials, potentially offering a much-needed neuroprotective therapy for individuals suffering from traumatic brain injury. The scientific community is encouraged to pursue these avenues of research to fully elucidate the potential of this compound in this critical area of unmet medical need.

References

- 1. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Post-injury administration of BIBN 99, a selective muscarinic M2 receptor antagonist, improves cognitive performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Modulates Matrix Metalloproteinase Activity and Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Membrane-Activated Chelator Stroke Intervention (MACSI) Trial of this compound in acute ischemic stroke: a randomized, double-blind, placebo-controlled, multinational pivotal phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

DP-b99: Application Notes and In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) that functions as a chelator of metal ions, with a notable affinity for zinc (Zn²⁺). Developed as a potential neuroprotective agent for acute ischemic stroke, this compound has been investigated for its ability to modulate intracellular metal ion homeostasis and inhibit detrimental enzymatic activity.[1] Although a phase III clinical trial (MACSI) did not demonstrate clinical efficacy in stroke patients, the in vitro mechanisms of action of this compound remain of interest for researchers studying neuroprotection, metal ion chelation, and matrix metalloproteinase (MMP) inhibition.[1]

This document provides detailed application notes and experimental protocols for in vitro studies involving this compound, based on published research. It is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Mechanism of Action

This compound's primary mechanism of action is the chelation of intracellular and membrane-associated metal ions, particularly zinc.[2] In pathological conditions such as ischemia, dysregulation of zinc homeostasis contributes to neuronal injury. This compound's lipophilic nature allows it to cross cell membranes and sequester excess zinc, thereby mitigating its toxic effects.

A secondary mechanism that has been identified is the inhibition of matrix metalloproteinase-9 (MMP-9). MMPs are zinc-dependent endopeptidases that are involved in the breakdown of the extracellular matrix. Overactivity of MMP-9 is associated with blood-brain barrier disruption and neuronal damage following ischemic events. By chelating the zinc ions essential for MMP-9's catalytic activity, this compound can attenuate its enzymatic function.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Neuroprotection and MMP-9 Inhibition

| Assay Type | Cell/Enzyme System | Challenge/Substrate | This compound Concentration(s) | Observed Effect | Reference |

| Neuroprotection | Primary Neuronal Cultures | Zinc-induced toxicity | Not specified | Attenuation of neuronal death | |

| Neuroprotection | Hippocampal Organotypic Slices | Kainate-induced excitotoxicity | Not specified | Neuroprotective effect | |

| MMP-9 Inhibition | Recombinant MMP-9 | DQ-gelatin (fluorogenic substrate) | 0.12 µM and 20 µM | Inhibition of gelatinolytic activity |

Experimental Protocols

In Vitro Neuroprotection Assay Against Zinc-Induced Toxicity

This protocol is adapted from studies on the neuroprotective effects of this compound against zinc-induced neuronal death.

a. Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

This compound

-

Zinc sulfate (B86663) (ZnSO₄)

-

Cell viability assay kit (e.g., MTT, LDH)

-

Fluorescence microscope

b. Protocol:

-

Cell Culture: Culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium at 37°C and 5% CO₂.

-

This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Pre-incubate the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Zinc Challenge: Introduce zinc toxicity by adding a solution of ZnSO₄ to the culture medium to a final concentration known to induce neuronal death (concentration to be determined empirically, e.g., in the micromolar range).

-

Incubation: Co-incubate the cells with this compound and zinc for a duration sufficient to induce cell death in control wells (e.g., 24 hours).

-

Assessment of Cell Viability: Quantify neuronal viability using a standard cytotoxicity assay such as the MTT or LDH assay, following the manufacturer's instructions.

-

Data Analysis: Compare the viability of neurons treated with this compound and zinc to those treated with zinc alone. Express results as a percentage of the viability of untreated control cells.

In Vitro MMP-9 Inhibition Assay

This protocol is based on a fluorometric assay to measure the inhibition of MMP-9 activity by this compound.

a. Materials:

-

Recombinant human or mouse MMP-9

-

MMP assay buffer (e.g., Tris-based buffer with CaCl₂, pH 7.5)

-

DQ-gelatin (fluorogenic MMP substrate)

-

This compound

-

Known MMP inhibitor (e.g., GM6001) as a positive control

-

Fluorometric plate reader

b. Protocol:

-

Enzyme Preparation: Dilute the recombinant MMP-9 in cold assay buffer to the desired working concentration.

-

Inhibitor Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a solution of the positive control inhibitor.

-

Assay Reaction: In a 96-well microplate, add the following to each well:

-

MMP-9 enzyme solution

-

This compound solution at various concentrations (or positive control, or buffer for control wells)

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the DQ-gelatin substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm/520 nm for DQ-gelatin) in a kinetic mode at 37°C. Record measurements every 1-2 minutes for at least 30-60 minutes.

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Determine the percentage of MMP-9 inhibition by this compound at each concentration relative to the uninhibited control.

Mandatory Visualization

Caption: Experimental workflows for in vitro neuroprotection and MMP-9 inhibition assays.

Caption: Proposed signaling pathway of this compound in neuroprotection.

References

Application Notes and Protocols for DP-b99 in Animal Models of Stroke

For Researchers, Scientists, and Drug Development Professionals

Introduction

DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) that acts as a chelator of zinc and calcium ions.[1][2] It has been investigated as a neuroprotective agent in the context of ischemic stroke. Preclinical studies in animal models have suggested that this compound can attenuate cerebral infarction, improve survival rates, and reduce neuronal damage, even when administered up to six hours after the ischemic event.[3] However, it is crucial to note that despite promising preclinical results, this compound did not demonstrate efficacy in a large-scale Phase III human clinical trial (MACSI), which ultimately led to the discontinuation of its clinical development for acute ischemic stroke.[4][5]

These application notes provide a comprehensive overview of the use of this compound in animal models of stroke, summarizing available preclinical data and providing detailed experimental protocols to guide researchers in designing and conducting their own studies.

Mechanism of Action

This compound's neuroprotective effects are attributed to its ability to selectively chelate excess zinc (Zn2+) and calcium (Ca2+) ions within the hydrophobic environment of cell membranes. During an ischemic event, the disruption of ionic homeostasis leads to a toxic intracellular accumulation of these ions, triggering a cascade of detrimental downstream events including:

-

Excitotoxicity: Excessive glutamate (B1630785) release leads to overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium influx.

-

Mitochondrial Dysfunction: Calcium overload in mitochondria impairs ATP production and promotes the generation of reactive oxygen species (ROS).

-

Activation of Deleterious Enzymes: Elevated intracellular calcium and zinc activate proteases (e.g., calpains), lipases, and endonucleases that degrade essential cellular components.

-

Apoptosis and Necrosis: The culmination of these processes leads to programmed cell death (apoptosis) and uncontrolled cell death (necrosis) in the ischemic core and penumbra.

By chelating zinc and calcium at the level of the cell membrane, this compound is thought to mitigate these pathological processes, thereby preserving neuronal integrity and function.

Signaling Pathway of Ischemic Neuronal Damage and this compound Intervention

Caption: Ischemic cascade and the proposed mechanism of this compound.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the reported efficacy of this compound in various preclinical models of stroke. It is important to note that detailed, side-by-side comparative studies are limited in the publicly available literature.

| Animal Model | Species/Strain | This compound Dose | Administration Route | Therapeutic Window | Outcome Measure | Reported Efficacy | Reference |

| Permanent Focal Cerebral Ischemia | Sprague-Dawley Rat | Not Specified | Not Specified | Up to 6 hours post-insult | Cerebral Infarction | Attenuated the extent of cerebral infarction | |

| Permanent Focal Cerebral Ischemia | Sprague-Dawley Rat | Not Specified | Not Specified | Not Specified | Survival Rate | 10-30% increase in survival over 7 days | |

| Ischemia Model | Mongolian Gerbil | Not Specified | Not Specified | Not Specified | Survival Rate | 20-30% increase in survival over 7 days | |

| Various Ischemic Models | Rodents | Not Specified | Not Specified | Not Specified | Neuron-Specific Enolase (NSE) Levels | Significantly reduced at 24 and 72 hours post-ischemia |

| Neurological Assessment Method | Description | Typical Scoring |

| Modified Neurological Severity Score (mNSS) | A composite score assessing motor, sensory, reflex, and balance functions. | Scored on a scale of 0-18 (rats) or 0-14 (mice), with higher scores indicating more severe deficits. |

| Bederson Scale | A global neurological assessment evaluating forelimb flexion, resistance to lateral push, and circling behavior. | Graded on a scale of 0-3, with higher scores representing greater neurological impairment. |

| Cylinder Test | Assesses forelimb use asymmetry during exploratory behavior in a cylindrical enclosure. | Quantifies the number of independent wall placements for each forelimb to determine preference. |

| Rotarod Test | Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod. | A shorter latency to fall indicates impaired motor function. |

| Garcia Scale | Evaluates spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation. | A lower score indicates a more severe deficit. |

Experimental Protocols

Animal Model of Stroke: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Heating pad to maintain body temperature at 37°C

-

Operating microscope or surgical loupes

-

Micro-surgical instruments

-

4-0 silicone-coated nylon monofilament suture

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Secure the head in a stereotaxic frame. Shave the ventral neck area and disinfect with an appropriate antiseptic solution.

-

Surgical Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Isolation: Carefully dissect the arteries from the surrounding tissue and vagus nerve.

-

Ligation and Arteriotomy: Ligate the distal end of the ECA. Place a temporary ligature or microvascular clip on the proximal CCA and ICA. Make a small incision in the ECA stump.

-

Filament Insertion: Introduce the silicone-coated 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation. A slight resistance indicates proper placement. A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

-

Securing the Filament: Secure the filament in place with a ligature around the ECA stump.

-

Wound Closure: Close the neck incision in layers.

-

Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage to maintain body temperature during recovery from anesthesia.

This compound Administration Protocol

Formulation and Vehicle:

-

This compound is a lipophilic compound. While the exact vehicle used in many preclinical studies is not explicitly stated in the available literature, a suitable vehicle for intravenous administration of lipophilic drugs in rodents is a mixture of solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and saline. A common formulation is 10-20% DMSO, 40% PEG 400, and the remainder saline. The final formulation should be sterile-filtered.

-

The clinical formulation of this compound was a clear, colorless solution prepared for infusion in normal sterile saline.

Dosing and Administration:

-

Dose: Based on clinical trials, a dose of 1 mg/kg/day was investigated. Dose-ranging studies in animal models would be necessary to determine the optimal therapeutic dose.

-

Route: Intravenous (IV) administration is the most common route for acute stroke therapies. This can be achieved via the tail vein or a cannulated femoral vein.

-

Procedure (Tail Vein Injection):

-

Warm the rat's tail using a heat lamp or warm water to dilate the veins.

-

Place the rat in a restraining device.

-

Disinfect the tail with an alcohol swab.

-

Insert a 27-gauge (or smaller) needle attached to a syringe containing the this compound formulation into one of the lateral tail veins.

-

Slowly infuse the solution over a period of 1-2 minutes.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Assessment of Infarct Volume

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

-

Brain matrix slicer

-

Digital camera and image analysis software

Procedure:

-

Brain Extraction: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the rat and carefully remove the brain.

-

Brain Slicing: Chill the brain briefly and then slice it into 2 mm coronal sections using a brain matrix.

-

TTC Staining: Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

Image Acquisition: Photograph the stained brain slices.

-

Infarct Volume Quantification: Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice. The infarct volume can be calculated using the following formula:

-

Corrected Infarct Volume = [Total Infarct Volume] - [Volume of the Contralateral Hemisphere - Volume of the Ipsilateral Hemisphere] This correction accounts for brain edema in the ipsilateral hemisphere.

-

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a rat MCAO model.

References

- 1. The lipophilic zinc chelator this compound prevents zinc induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. Clinical pharmacology of this compound in healthy volunteers: First administration to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. This compound dead in the water as stroke therapy | MDedge [mdedge.com]

Application Notes and Protocols for DP-b99 in Rat Models of Focal Cerebral Ischemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of DP-b99 in rat models of focal cerebral ischemia. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.

Introduction

This compound is a lipophilic, cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) that acts as a neuroprotective agent.[1] Its mechanism of action involves the chelation of divalent metal ions, particularly zinc (Zn2+) and calcium (Ca2+), within the hydrophobic environment of cell membranes.[2][3] In the context of ischemic stroke, excessive intracellular zinc accumulation is a key contributor to neuronal injury and death.[3] By sequestering these ions, this compound has been shown to attenuate neuronal damage and improve outcomes in animal models of stroke.[1]

Quantitative Data Summary

Preclinical studies in Sprague-Dawley rats have demonstrated the neuroprotective effects of this compound in a permanent focal cerebral ischemia model. While specific quantitative data from a single comprehensive study is not publicly available, the existing literature indicates a survival benefit.

| Parameter | Treatment Group | Outcome | Reference |

| Survival Rate | This compound (1 mg/kg/day, IV for 4 days) | 10-30% increase in survival over 7 days |

Experimental Protocols

Animal Model: Permanent Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common method for inducing a focal ischemic stroke in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature at 37°C

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

4-0 silk suture

-

4-0 nylon monofilament suture with a silicone-coated tip

Procedure:

-

Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C throughout the procedure.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA with a 4-0 silk suture.

-

Place a temporary ligature around the origin of the ECA.

-

Gently dissect the ICA and the pterygopalatine artery.

-

Introduce the 4-0 nylon monofilament suture into the ECA lumen through a small incision.

-

Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.

-

Secure the filament in place.

-

Close the incision.

This compound Formulation and Administration

Formulation:

-

This compound is a lipophilic compound and requires a suitable vehicle for intravenous administration. While a specific formulation for preclinical rat studies is not detailed in the available literature, a common approach for poorly soluble compounds is to use a co-solvent system. A potential vehicle could be a mixture of saline, polyethylene (B3416737) glycol (PEG), and a small amount of a solubilizing agent like polysorbate 80. It is crucial to perform solubility and stability testing of the specific this compound formulation before in vivo use.

Administration Protocol:

-

Dosage: 1 mg/kg body weight.

-

Route of Administration: Intravenous (IV) infusion, typically via the tail vein or a cannulated femoral vein.

-

Frequency: Once daily for four consecutive days.

-

Procedure for Tail Vein Injection:

-

Warm the rat's tail using a heat lamp or warm water to dilate the veins.

-

Place the rat in a restraining device.

-

Identify one of the lateral tail veins.

-

Insert a 27-30 gauge needle attached to a syringe containing the this compound formulation.

-

Slowly infuse the solution. The volume and rate of infusion should be optimized for the specific formulation and animal weight, but a slow bolus injection over 1-2 minutes is a common practice.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Assessment of Neurological Deficit

Neurological scoring should be performed at various time points post-MCAO (e.g., 24h, 48h, 72h, and 7 days) to assess functional outcomes.

Bederson Score: A commonly used scale for global neurological function in rats.

| Score | Observation |

| 0 | No neurological deficit. |

| 1 | Forelimb flexion. |

| 2 | Decreased resistance to lateral push (and forelimb flexion). |

| 3 | Circling behavior. |

Modified Neurological Severity Score (mNSS): A more comprehensive scoring system that evaluates motor, sensory, balance, and reflex functions.

Measurement of Infarct Volume

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

-

Brain matrix for slicing

-

Digital scanner or camera

Procedure:

-

At the study endpoint (e.g., 7 days post-MCAO), euthanize the rat and perfuse transcardially with saline.

-

Carefully remove the brain.

-

Chill the brain at -20°C for 30 minutes to harden for slicing.

-

Slice the brain into 2 mm coronal sections using a brain matrix.

-

Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Fix the stained slices in 10% formalin.

-

Digitally capture images of the slices.

-

Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.

-

Calculate the infarct volume using the following formula, which corrects for edema:

-

Corrected Infarct Volume = [Volume of the contralateral hemisphere] - ([Volume of the ipsilateral hemisphere] - [Volume of the infarct])

-

Signaling Pathway and Experimental Workflows

References

- 1. Clinical pharmacology of this compound in healthy volunteers: First administration to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lipophilic zinc chelator this compound prevents zinc induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deep Sequencing of the Rat MCAO Cortexes Reveals Crucial circRNAs Involved in Early Stroke Events and Their Regulatory Networks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DP-b99 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DP-b99 is a lipophilic, cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) developed as a neuroprotective agent.[1] Its mechanism of action is centered on the selective modulation of metal ion homeostasis, particularly zinc, calcium, copper, and iron, in the hydrophobic environment of cell membranes.[1] Disturbances in the homeostasis of these ions are implicated in the cellular damage cascade following events like ischemic stroke.[1][2] Although clinical trials in acute ischemic stroke did not demonstrate clinical benefit, the unique properties of this compound as a membrane-active ion chelator may still hold interest for in vitro research in various cell-based models of neurotoxicity and ion dysregulation.[3]

These application notes provide a detailed protocol for the preparation and use of this compound solutions in a cell culture setting, based on its chemical properties and established protocols for the related compound, BAPTA-AM.

Mechanism of Action

This compound is designed to readily cross cell membranes due to its lipophilic nature. Once inside the cell, it is believed that intracellular esterases cleave the protective ester groups, trapping the active, charged chelator molecule within the cell and at the membrane-cytosol interface. This allows this compound to buffer and modulate the concentrations of key divalent cations, thereby potentially mitigating their downstream pathological effects.

Figure 1: Proposed mechanism of action of this compound in a cellular context.

Physicochemical and Pharmacokinetic Properties of this compound

While detailed physicochemical data for in vitro use is limited, the following table summarizes key properties derived from clinical and preclinical studies.

| Property | Value / Description |

| Chemical Class | Lipophilic, cell-permeable derivative of BAPTA |

| Primary Function | Chelator of divalent metal ions (Zinc, Calcium, Copper, Iron) |

| Solubility | Expected to be soluble in organic solvents like DMSO. |

| Plasma Half-life (Human) | Approximately 2.11 - 4.36 hours in young and elderly volunteers. |

| Administration (Clinical) | Intravenous infusion. |

Experimental Protocols

The following protocols are based on standard procedures for cell-permeable chelators like BAPTA-AM and should be optimized for your specific cell type and experimental conditions.

Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Bring the vial of this compound powder to room temperature before opening to prevent condensation.

-

Aseptically weigh out a precise amount of this compound powder.

-

Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 800 g/mol , dissolve 8 mg in 1 mL of DMSO.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Loading Cells with this compound

Materials:

-

Cells cultured in appropriate vessels (e.g., 96-well plates, culture dishes)

-

Prepared 10 mM this compound stock solution in DMSO

-

Serum-free cell culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in serum-free medium or buffer to the desired final working concentration. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell type and experimental endpoint.

-

Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

-

Cell Loading:

-

For adherent cells, aspirate the existing culture medium.

-

Add the this compound working solution to the cells.

-

For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the this compound working solution.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

-

Wash (Optional but Recommended): After incubation, remove the loading solution and wash the cells once or twice with warm, fresh medium or buffer to remove any extracellular this compound.

-

De-esterification: Add fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C. This allows for complete cleavage of the ester groups by intracellular esterases, trapping the active form of this compound inside the cells.

-

The cells are now loaded with this compound and are ready for your experiment.

Figure 2: Experimental workflow for preparing and loading cells with this compound.

Recommended Starting Concentrations for In Vitro Studies

The following table provides suggested starting concentrations for cell culture experiments. These should be optimized for each specific cell line and assay.

| Parameter | Recommended Range | Notes |

| Stock Solution | 1-10 mM in DMSO | Prepare fresh or use aliquots stored at -20°C. |

| Working Concentration | 1 - 50 µM | A concentration-response curve should be generated to determine the optimal concentration. |

| Incubation Time | 30 - 60 minutes | The optimal time may vary depending on the cell type's membrane permeability and esterase activity. |

| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations of DMSO can be toxic to cells. A vehicle control (medium with the same final DMSO concentration) is essential. |

Safety and Handling

-

This compound is intended for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While this compound did not fulfill its initial promise as a clinical therapeutic for stroke, its properties as a cell-permeable metal ion chelator make it a potentially useful tool for in vitro investigations into the roles of ion dysregulation in various cellular processes. The protocols provided here, adapted from established methods for similar compounds, offer a solid foundation for researchers to explore the effects of this compound in their specific cell culture models. Optimization of concentrations and incubation times will be critical for achieving reliable and reproducible results.

References

Application Notes and Protocols: DP-b99 in Primary Neuron Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) that acts as a moderate-affinity chelator of zinc (Zn²⁺) and calcium (Ca²⁺) ions, particularly within hydrophobic environments such as cellular membranes.[1][2] Its ability to modulate intracellular concentrations of these key signaling ions has positioned it as a neuroprotective agent of interest.[1] In primary neuron cultures, this compound has demonstrated efficacy in mitigating neuronal death induced by excitotoxicity and metal-ion-mediated toxicity. These properties make it a valuable tool for in vitro studies of neurodegenerative processes and for the preclinical evaluation of neuroprotective strategies.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted mechanism. As a lipophilic chelator, it can traverse the cell membrane and selectively bind to excess intracellular zinc and calcium ions that accumulate under pathological conditions, such as ischemia and excitotoxicity. The chelation of these ions is more pronounced in the lipid milieu of cellular membranes. By reducing the intracellular surge of Zn²⁺ and Ca²⁺, this compound helps to prevent the downstream cascade of neurotoxic events, including the activation of cell death pathways.

Furthermore, this compound has been shown to modulate the activity of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are zinc-dependent endopeptidases that, when over-activated, contribute to neuronal damage and aberrant synaptic plasticity. By chelating zinc, this compound can inhibit the excessive activity of MMP-9, thereby protecting neuronal structure and function.

Signaling pathway of this compound's neuroprotective action.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in primary neuron cultures from published studies.

| Neurotoxicity Model | Cell Type | This compound Concentration | Effect | Reference |

| Zinc (ZnCl₂) | Murine Cortical Neurons | Not specified | Attenuated Zn²⁺-induced neuronal death. | |

| Kainate | Organotypic Hippocampal Slices | 0.12 µM | More potent neuroprotection against kainate-induced neuronal loss than 20 µM. | |

| Kainate | Organotypic Hippocampal Slices | 20 µM | Neuroprotective against kainate-induced neuronal loss. | |

| Zinc (Zn²⁺) | Neuronal Cultures | 20 µM | Effective in blocking Zn²⁺ neurotoxicity. |

| Parameter | Experimental Condition | This compound Treatment | Outcome | Reference |

| Intracellular Zn²⁺ Rise | Pre-application before Zn²⁺ challenge | Yes | Attenuated Zn²⁺ rise in neuronal cultures. | |

| Intracellular Ca²⁺ Rise | Pre-application before challenge | Yes | Attenuated Ca²⁺ rise in neuronal cultures. | |

| MMP-9 Activity | In vitro and in vivo models | Yes | Reduced proteolysis of an MMP-9 substrate. | |

| Dendritic Spine Transformation | MMP-9-mediated | Yes | Prevented MMP-9-mediated dendritic spine transformation. |

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture from Rat Embryos

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat brains.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

DMEM with high glucose

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Poly-D-lysine

-

Sterile dissection tools

-

Sterile conical tubes (15 mL and 50 mL)

-

Cell culture plates or coverslips

Procedure:

-

Coating of Culture Vessels:

-

Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

-

The following day, wash the vessels three times with sterile water and allow them to dry completely.

-

Coat with 10 µg/mL laminin in sterile PBS for at least 4 hours at 37°C before use.

-

-

Tissue Dissection:

-

Euthanize the pregnant rat according to institutional guidelines.

-

Aseptically remove the uterine horn and place it in a sterile petri dish containing ice-cold HBSS.

-

Remove the E18 embryos and decapitate them.

-

Under a dissecting microscope, dissect the cortices from the embryonic brains in fresh ice-cold HBSS. Remove the meninges carefully.

-

-

Cell Dissociation:

-

Transfer the dissected cortices to a 15 mL conical tube.

-

Wash the tissue twice with sterile HBSS.

-

Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.

-

Stop the trypsinization by adding 5 mL of DMEM containing 10% FBS.

-

Gently pellet the cells by centrifugation at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the pellet in 5 mL of DMEM/10% FBS containing 100 U/mL DNase I.

-

Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

-

Cell Plating and Culture:

-

Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Plate the cells onto the pre-coated culture vessels at a density of 1.5-2.0 x 10⁵ cells/cm².

-

Use Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin for plating.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-